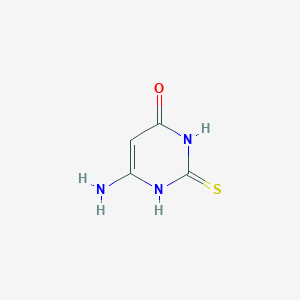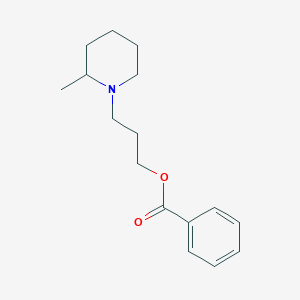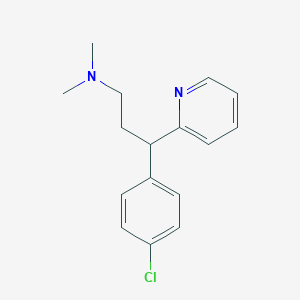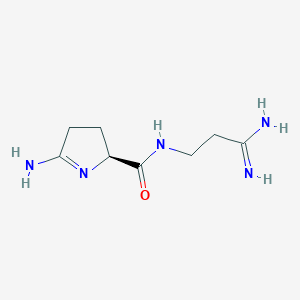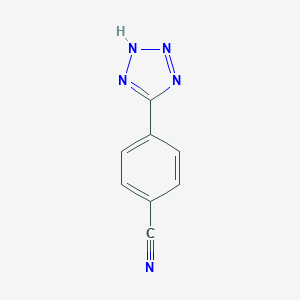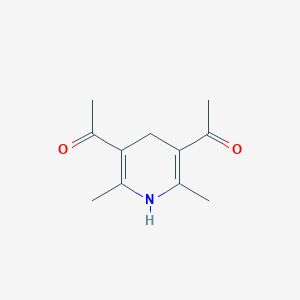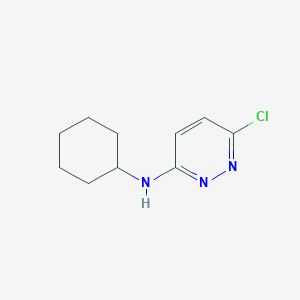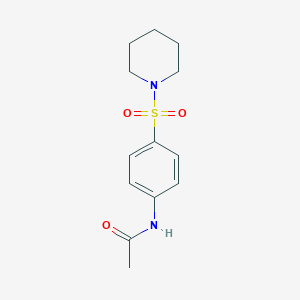![molecular formula C19H17F3N2O B087000 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 10243-44-4](/img/structure/B87000.png)
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action that makes it a valuable tool for studying the GABA-A receptor.
Mécanisme D'action
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 acts as a negative allosteric modulator of the GABA-A receptor. This means that it binds to a site on the receptor that is separate from the site where GABA binds, and it reduces the ability of GABA to activate the receptor. This unique mechanism of action allows 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 to be used to study the effects of GABA-A receptor activation on various physiological processes.
Effets Biochimiques Et Physiologiques
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the GABA-A receptor, which can lead to changes in neuronal excitability and neurotransmitter release. It has also been shown to have anxiogenic effects in animal models, meaning that it can induce anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in lab experiments is its unique mechanism of action. By acting as a negative allosteric modulator of the GABA-A receptor, 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 allows researchers to study the effects of GABA-A receptor activation without the confounding effects of benzodiazepine agonists. However, one limitation of using 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 is its anxiogenic effects. This can make it difficult to interpret behavioral data in animal models.
Orientations Futures
There are many potential future directions for research involving 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513. One area of interest is the development of new drugs that target the GABA-A receptor. 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a unique mechanism of action that could be used as a starting point for drug development. Another area of interest is the use of 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in studies of anxiety and other psychiatric disorders. By inducing anxiety-like behavior in animal models, 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 could be used to study the underlying mechanisms of these disorders.
Méthodes De Synthèse
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it is important to note that the compound is produced in a laboratory setting and is not available for commercial use.
Applications De Recherche Scientifique
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been used extensively in scientific research to study the GABA-A receptor. This receptor is an important target for many drugs, including benzodiazepines, which are commonly used to treat anxiety and sleep disorders. 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a unique mechanism of action that makes it a valuable tool for studying the GABA-A receptor.
Propriétés
Numéro CAS |
10243-44-4 |
|---|---|
Nom du produit |
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
Formule moléculaire |
C19H17F3N2O |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
5-methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H17F3N2O/c1-23-16-7-6-13(19(20,21)22)10-15(16)18-14-5-3-2-4-12(14)8-9-24(18)11-17(23)25/h2-7,10,18H,8-9,11H2,1H3 |
Clé InChI |
QZGMLPBWGWFSRH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)C(F)(F)F |
SMILES canonique |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)C(F)(F)F |
Synonymes |
5,9,10,14b-Tetrahydro-5-methyl-2-(trifluoromethyl)isoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




